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Abstract: Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous

peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin

receptor (APJ). ELA plays a crucial role in a variety of physiological processes, including

cardiovascular function, embryonic development, and fluid homeostasis. This technical guide

provides a comprehensive overview of the mechanism of action of human Elabela, with a focus

on its signaling pathways, quantitative pharmacology of its different isoforms, and detailed

experimental protocols for studying its activity. While the term "ELA-14" is not commonly used,

this guide incorporates data on various ELA isoforms, including a 14-amino acid peptide, to

provide a thorough analysis.

Introduction
Elabela is a peptide hormone encoded by the APELA gene. The primary translation product is a

54-amino acid preproprotein, which is processed into smaller, biologically active peptides, most

notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit differential expression and

activity, suggesting specific physiological roles. ELA exerts its effects by binding to the APJ

receptor, a class A GPCR, leading to the activation of downstream signaling cascades.

Elabela Signaling Pathways
Upon binding to the APJ receptor, Elabela activates two primary signaling pathways: the G-

protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these
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pathways can be influenced by the specific Elabela isoform, leading to biased agonism.

G-Protein-Dependent Signaling
The APJ receptor primarily couples to the inhibitory G-protein, Gαi/o. Activation of this pathway

by Elabela leads to:

Inhibition of cAMP Production: ELA binding to APJ inhibits the activity of adenylyl cyclase,

leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

Activation of ERK1/2 (MAPK) Pathway: Elabela stimulates the phosphorylation and

activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key

components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is

involved in cell proliferation, differentiation, and survival.[1]

Activation of PI3K/AKT Pathway: Elabela promotes the phosphorylation and activation of

protein kinase B (AKT) through the phosphoinositide 3-kinase (PI3K) pathway.[3][4] This

pathway is critical for cell survival, growth, and metabolism.

β-Arrestin-Dependent Signaling
Elabela also promotes the recruitment of β-arrestins to the APJ receptor. This leads to:

Receptor Internalization: β-arrestin binding mediates the endocytosis of the APJ receptor,

which can lead to signal desensitization or the initiation of distinct signaling events from

intracellular compartments.

Biased Signaling: Different Elabela isoforms show varying efficacy in recruiting β-arrestin,

suggesting that they can act as biased agonists, preferentially activating one pathway over

the other. For instance, longer isoforms like ELA-32 may have a stronger bias towards the β-

arrestin pathway compared to shorter isoforms.

Signaling Pathway Diagram:
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Elabela signaling through the APJ receptor.

Quantitative Pharmacology
The different isoforms of Elabela exhibit distinct pharmacological properties. The following

tables summarize the available quantitative data for the potency (pD2 or -logEC50) and

efficacy (EMAX) of various Elabela and apelin peptides in different functional assays.

Table 1: Potency (pD2) and Efficacy (EMAX) of Elabela and Apelin Isoforms in cAMP Inhibition,

β-Arrestin Recruitment, and Receptor Internalization Assays.

Ligand cAMP Inhibition
β-Arrestin
Recruitment

Receptor
Internalization

pD2 EMAX (%) pD2

[Pyr1]apelin-13 9.55 ± 0.08 100 8.87 ± 0.04

ELA-32 9.43 ± 0.09 94 ± 2 9.07 ± 0.04

ELA-21 9.24 ± 0.07 94 ± 2 9.02 ± 0.04

ELA-11 8.01 ± 0.07 93 ± 3 7.71 ± 0.05

ELA-14 - - 9.08 ± 0.04
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Data are presented as mean ± SEM. EMAX is expressed relative to [Pyr1]apelin-13.

Table 2: Binding Affinities (Ki) of Elabela and Apelin Isoforms for the APJ Receptor.

Ligand Ki (nM)

Apelin-13 8.336

pGlu1-apelin-13 14.366

Apelin-17 4.651

Apelin-36 1.735

ELA-21 4.364

ELA-32 1.343

Experimental Protocols
This section details the methodologies for key experiments used to characterize the

mechanism of action of Elabela.

Radioligand Binding Assay
This assay is used to determine the binding affinity of Elabela isoforms to the APJ receptor.

Protocol:

Membrane Preparation: HEK293 cells transiently or stably expressing the human APJ

receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the

membranes, which are then resuspended in a binding buffer.

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-apelin-

13) is incubated with the membrane preparation in the presence of increasing concentrations

of unlabeled competitor ligands (Elabela isoforms or apelin).

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The

reaction is then terminated by rapid filtration through a filter plate to separate bound from

free radioligand.
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Detection: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The data are fitted to a one-site competition binding equation to determine the

IC50 (concentration of competitor that inhibits 50% of specific binding) for each ligand. The

Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay:

Prepare APJ-expressing
cell membranes

Incubate membranes with
radiolabeled ligand and

competitor (Elabela)

Separate bound and free
ligand by filtration

Quantify radioactivity

Calculate IC50 and Ki
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Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay
This assay measures the ability of Elabela to inhibit adenylyl cyclase activity.

Protocol:
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Cell Culture: Cells expressing the APJ receptor (e.g., CHO or HEK293 cells) are cultured in

96-well plates.

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent

cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in

the presence of varying concentrations of Elabela isoforms.

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP

concentration is measured using a competitive immunoassay, such as a homogeneous time-

resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The data are normalized to the response of forskolin alone and fitted to a

sigmoidal dose-response curve to determine the EC50 and EMAX for cAMP inhibition.

Experimental Workflow for cAMP Assay:

Plate APJ-expressing cells

Pre-treat with PDE inhibitor
and stimulate with Forskolin

+ varying [Elabela]

Lyse cells

Measure intracellular cAMP
(HTRF or ELISA)

Determine EC50 and Emax
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Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APJ receptor upon Elabela stimulation.

Protocol:

Assay Principle: Several assay formats are available, including enzyme complementation

(e.g., PathHunter), bioluminescence resonance energy transfer (BRET), and NanoBiT

technology. These assays typically involve co-expressing the APJ receptor and β-arrestin

fused to complementary reporter fragments.

Cell Transfection and Culture: Cells are co-transfected with constructs for the tagged APJ

receptor and β-arrestin.

Ligand Stimulation: The transfected cells are stimulated with a range of concentrations of

Elabela isoforms.

Signal Detection: Upon ligand-induced receptor activation, β-arrestin is recruited to the

receptor, bringing the reporter fragments into proximity and generating a detectable signal

(e.g., chemiluminescence or a BRET signal).

Data Analysis: The signal is measured, and the data are plotted against the ligand

concentration to generate a dose-response curve, from which the EC50 and EMAX are

determined.

Logical Relationship in β-Arrestin Recruitment Assay:
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Principle of a β-arrestin recruitment assay.

ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK/MAPK pathway by Elabela.

Protocol:

Cell Culture and Starvation: APJ-expressing cells are cultured and then serum-starved to

reduce basal ERK1/2 phosphorylation.

Ligand Stimulation: Cells are treated with different concentrations of Elabela for a short

period (typically 5-15 minutes).

Cell Lysis: The cells are lysed to extract cellular proteins.

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total

ERK1/2 are measured. This can be done by Western blotting, cell-based ELISA, or
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AlphaScreen assays.

Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The data are

then used to generate a dose-response curve to determine the EC50 and EMAX for ERK1/2

activation.

Experimental Workflow for ERK1/2 Phosphorylation Assay:

Serum-starve
APJ-expressing cells

Stimulate with
varying [Elabela]

Lyse cells and
collect protein

Measure p-ERK1/2 and
total ERK1/2 (e.g., Western Blot)

Normalize and determine
EC50 and Emax
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Workflow for an ERK1/2 phosphorylation assay.

Conclusion
Elabela is a pleiotropic hormone with a complex mechanism of action mediated through the

APJ receptor. Its various isoforms exhibit distinct pharmacological profiles, activating G-protein

and β-arrestin signaling pathways to different extents. This biased agonism suggests that

specific Elabela peptides could be developed as targeted therapeutics for a range of

cardiovascular and other diseases. The experimental protocols detailed in this guide provide a
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robust framework for the further characterization of Elabela's physiological functions and for the

screening and development of novel drugs targeting the Elabela/APJ system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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